3-Octanone chemical structure and IUPAC name
3-Octanone chemical structure and IUPAC name
An In-depth Technical Guide to 3-Octanone (B92607)
Abstract
This technical guide provides a comprehensive overview of 3-octanone, a ketone with significant applications in the flavor, fragrance, and biocontrol industries. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and analysis. The guide also explores the biological activity of 3-octanone, with a particular focus on its nematicidal mechanism of action, which is visually represented through a signaling pathway diagram. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Structure and IUPAC Name
3-Octanone is an acyclic ketone with an eight-carbon chain. The carbonyl group is located at the third carbon position.
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IUPAC Name: Octan-3-one[1]
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Chemical Formula: C₈H₁₆O[2]
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Molecular Weight: 128.21 g/mol [1]
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SMILES: CCCCCC(=O)CC[1]
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Synonyms: Ethyl pentyl ketone, Ethyl n-amyl ketone, 3-Oxooctane[1][3]
Physicochemical Properties of 3-Octanone
The physical and chemical properties of 3-octanone are summarized in the table below.
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [1][2] |
| Odor | Pungent, fruity, reminiscent of lavender | [4][5] |
| Density | 0.822 g/mL at 20 °C | [2][6] |
| Boiling Point | 167-168 °C | [2] |
| Melting Point | -23 °C | [6] |
| Flash Point | 49 °C (120 °F) | |
| Solubility in water | 2.6 g/L at 20 °C | [5] |
| Solubility in organic solvents | Soluble in alcohol and ether | [5] |
| Refractive Index | 1.415 at 20 °C | [6] |
| Vapor Pressure | 2.0 mmHg at 25 °C | [5] |
Experimental Protocols
Synthesis of 3-Octanone by Oxidation of 3-Octanol (B1198278)
A common method for the synthesis of 3-octanone is the oxidation of the secondary alcohol, 3-octanol.
Method 1: Swern Oxidation [1]
This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride for a mild and efficient oxidation.
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Materials:
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3-Octanol
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Oxalyl chloride
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Dimethyl sulfoxide (DMSO)
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Triethylamine (B128534) (Et₃N)
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Anhydrous dichloromethane (B109758) (CH₂Cl₂)
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Dry ice/acetone bath
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Procedure:
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Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, thermometer, and an inert gas inlet (Argon or Nitrogen).
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Add anhydrous dichloromethane to the flask and cool to -78 °C using a dry ice/acetone bath.
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Slowly add oxalyl chloride (~1.1 equivalents) to the cooled dichloromethane, followed by the dropwise addition of DMSO (~2.2 equivalents). Stir for 5-10 minutes.
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Add a solution of 3-octanol in dichloromethane dropwise, maintaining the temperature below -60 °C.
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After stirring for 15-20 minutes, add triethylamine (~5 equivalents) dropwise.
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Allow the reaction mixture to warm to room temperature.
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Quench the reaction with water and transfer to a separatory funnel.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
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Purify the resulting 3-octanone by column chromatography on silica (B1680970) gel.
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Method 2: Oxidation with Potassium Bromate (B103136) and Cerium(III) Chloride [2]
This method employs a catalytic system of KBrO₃ and CeCl₃·7H₂O.
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Materials:
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3-Octanol
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Potassium bromate (KBrO₃)
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Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
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Acetonitrile (B52724) (CH₃CN)
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Water
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Dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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In a round-bottomed flask, dissolve 1 mmol of 3-octanol in a mixture of 3 mL of acetonitrile and 0.2 mL of water.
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To this solution, add 1 mmol of CeCl₃·7H₂O and 3 mmol of KBrO₃.
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Stir the reaction mixture under reflux conditions and monitor the progress by TLC.
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Upon completion, add distilled water and stir for an additional 5 minutes.
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Extract the mixture with dichloromethane (3 x 5 mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Evaporate the solvent using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel to obtain pure 3-octanone.
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Analysis of 3-Octanone by Gas Chromatography (GC)
Gas chromatography is a suitable method for the determination and quantification of 3-octanone.[3]
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Instrumentation:
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Gas chromatograph with a Flame Ionization Detector (FID).
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Capillary column (e.g., HP-5, 5% phenyl methyl siloxane).
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Typical GC Parameters:
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Carrier Gas: Nitrogen or Helium.
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Injector Temperature: 250 °C.
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Detector Temperature: 270 °C.
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Column Temperature Program: An initial temperature held for a few minutes, followed by a temperature ramp to a final temperature, which is then held for a few minutes. The exact program will depend on the specific column and the other components in the sample.
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Injection: A small volume (e.g., 1 µL) of the sample, dissolved in a suitable solvent like methanol (B129727), is injected. A split injection mode is often used.
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Sample Preparation:
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For air samples, collection on a solid sorbent tube (e.g., silica gel) followed by elution with a solvent like methanol is a common practice.[3]
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Quantification:
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Quantification is achieved by comparing the peak area of 3-octanone in the sample to the peak areas of known concentrations of 3-octanone standards.
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Biological Activity and Mechanism of Action
3-Octanone is produced by the oyster mushroom (Pleurotus ostreatus) and acts as a potent nematicide against organisms like Caenorhabditis elegans.[7][8] The mechanism of action involves the rapid disruption of cell membrane integrity in the nematode.[7][8] This leads to an influx of extracellular calcium into the cytosol and mitochondria, triggering a cascade of events that result in paralysis and neuronal cell death.[7][8] Studies have also shown that 3-octanone can induce oxidative stress in nematodes, contributing to its toxicity.[9]
Visualizations
Experimental Workflow for 3-Octanone Synthesis
Caption: General workflow for the Swern oxidation of 3-octanol to 3-octanone.
Nematicidal Signaling Pathway of 3-Octanone
Caption: Proposed mechanism of 3-octanone's nematicidal action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 3-Octanone | C8H16O | CID 246728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Repositório Digital de Publicações Científicas: Elucidation of the nematicidal mode of action of 3-octanol on the root-lesion nematode Pratylenchus penetrans [rdpc.uevora.pt]
- 7. A carnivorous mushroom paralyzes and kills nematodes via a volatile ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. Evaluation of Fungal Volatile Organic Compounds for Control the Plant Parasitic Nematode Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
